4-amino-N~5~-cyclopentyl-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N5-CYCLOPENTYL-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N5-CYCLOPENTYL-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N5-CYCLOPENTYL-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Solvents: Ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-AMINO-N5-CYCLOPENTYL-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-N5-CYCLOPENTYL-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities.
Cyclopentyl Derivatives: Compounds such as cyclopentylamine and cyclopentylmethanol.
Uniqueness
What sets 4-AMINO-N5-CYCLOPENTYL-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and cyclopentyl groups, along with the thiazole ring, contributes to its versatility and potential in various applications.
Properties
Molecular Formula |
C18H22N4O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-amino-5-N-cyclopentyl-3-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C18H22N4O3S/c1-25-13-8-4-5-11(9-13)10-20-17(23)15-14(19)16(26-22-15)18(24)21-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10,19H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
UBKSKVCTMGZUMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.